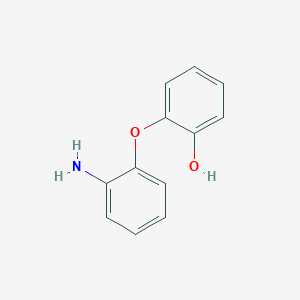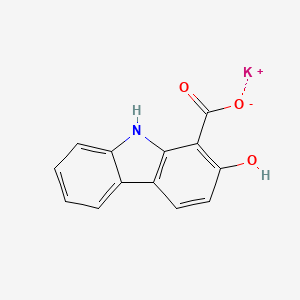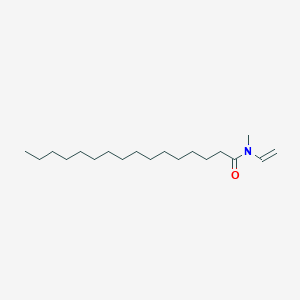
N-Ethenyl-N-methylhexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethenyl-N-methylhexadecanamide is an organic compound with the molecular formula C19H37NO It is a derivative of hexadecanamide, where the amide nitrogen is substituted with an ethenyl (vinyl) and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethenyl-N-methylhexadecanamide can be synthesized through a multi-step process involving the following key steps:
Preparation of Hexadecanamide: Hexadecanoic acid (palmitic acid) is reacted with ammonia or an amine to form hexadecanamide.
N-Methylation: The hexadecanamide is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Vinylation: The N-methylhexadecanamide is then reacted with acetylene or a vinyl halide in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-N-methylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or alkenes.
Scientific Research Applications
N-Ethenyl-N-methylhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems or as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-Ethenyl-N-methylhexadecanamide involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylhexadecanamide: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
N-Ethenylhexadecanamide: Lacks the methyl group, which can affect its solubility and reactivity.
Hexadecanamide: The parent compound, which lacks both the ethenyl and methyl groups.
Uniqueness
N-Ethenyl-N-methylhexadecanamide is unique due to the presence of both the ethenyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical reactions and interactions, making it a versatile compound in various fields.
Properties
CAS No. |
91601-16-0 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-ethenyl-N-methylhexadecanamide |
InChI |
InChI=1S/C19H37NO/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(3)5-2/h5H,2,4,6-18H2,1,3H3 |
InChI Key |
CJTSTHGQLOLXER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



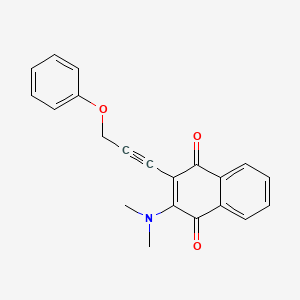


![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
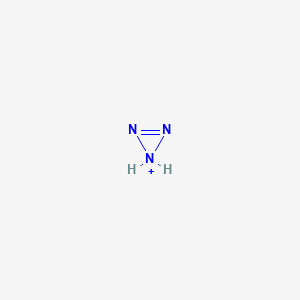
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)

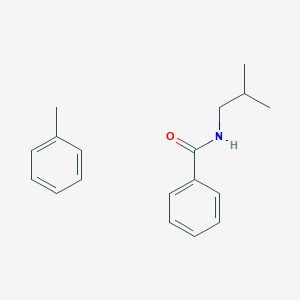
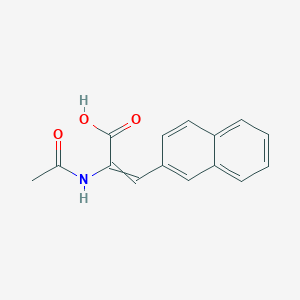
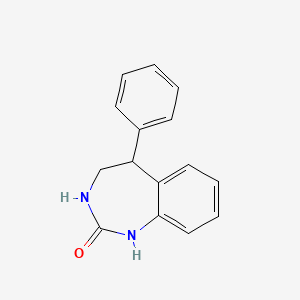
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
